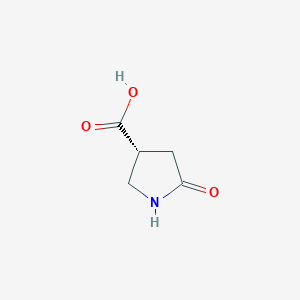
4-Isopropylimino-2-(trifluoromethyl)butan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex, given the presence of multiple functional groups . The trifluoromethyl group, for instance, is a functional group that has the formula -CF3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure . For instance, the presence of a trifluoromethyl group could affect the compound’s polarity, boiling point, and other properties .Scientific Research Applications
Synthesis and Chemical Reactions
4-Isopropylimino-2-(trifluoromethyl)butan-2-ol is a compound involved in various chemical synthesis processes. For instance, it is used in the synthesis of β-hydroxy-β-trifluoromethyl imines, as demonstrated by Barten, Funabiki, and Röschenthaler (2002). They reported that selected imines reacted with trifluoromethyl group-containing ketones to yield β-hydroxy-β-trifluoromethyl imines in good to excellent yields (Barten, Funabiki, & Röschenthaler, 2002). Zanatta et al. (2005) also highlighted its use in creating N-substituted 6-trifluoromethyl-1,3-oxazinanes from the cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols (Zanatta et al., 2005).
Application in Sensing Technologies
In the field of sensing technologies, Rianjanu et al. (2019) reported the use of butan-2-ol isomers, including this compound, in the development of quartz crystal microbalance sensors. These sensors were capable of differentiating short-chain alcohol isomers, indicating a potential application in environmental and health monitoring (Rianjanu et al., 2019).
Catalytic Properties and Reactions
The compound has also been studied for its catalytic properties. Arsalane et al. (1996) examined the catalytic decomposition of butan-2-ol using a Nasicon-type AgZr2(PO4)3 material, revealing insights into the catalytic processes involving butan-2-ol and its derivatives (Arsalane et al., 1996).
Pharmaceutical Research
In pharmaceutical research, the synthesis and modification of compounds similar to this compound have been explored for potential therapeutic applications. Goudie et al. (1978) synthesized compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, testing them for anti-inflammatory activity (Goudie et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,1,1-trifluoro-2-methyl-4-propan-2-yliminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-6(2)12-5-4-7(3,13)8(9,10)11/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFMFTPFIJTRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CCC(C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189218 | |
| Record name | 1,1,1-Trifluoro-2-methyl-4-[(1-methylethyl)imino]-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430466-01-6 | |
| Record name | 1,1,1-Trifluoro-2-methyl-4-[(1-methylethyl)imino]-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430466-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-methyl-4-[(1-methylethyl)imino]-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)



![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)









